(S)-N-(1-phenylethyl)acetamide

Catalog No.
S1515245
CAS No.
19144-86-6
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-(1-phenylethyl)acetamide

CAS Number

19144-86-6

Product Name

(S)-N-(1-phenylethyl)acetamide

IUPAC Name

N-[(1S)-1-phenylethyl]acetamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

PAVMRYVMZLANOQ-QMMMGPOBSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C

The exact mass of the compound n-[(1s)-1-Phenylethyl]acetamide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of N-(1-phenylethyl)acetamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-N-(1-phenylethyl)acetamide is a chiral amide derived from the enantiopure amine (S)-1-phenylethylamine. This amine is a foundational building block and resolving agent in asymmetric synthesis. [1] The utility of (S)-N-(1-phenylethyl)acetamide is defined by its specific, non-interchangeable absolute stereochemistry, which is critical for its function as a chiral precursor, a substrate in stereoselective reactions, and an analytical standard. [2]

Research Fit

Asymmetric synthesis Chiral building block for enantioselective transformations
Chiral separation media Monomer for polymeric CSP development
Enantiomer enrichment method Model compound for SDE-based purification studies

Substituting (S)-N-(1-phenylethyl)acetamide with its (R)-enantiomer or the racemic mixture leads to predictable process failure. In asymmetric synthesis, using the incorrect enantiomer yields the wrong product stereoisomer, while the racemic form introduces a 50% isomeric impurity that is difficult to separate and halves the effective yield. [1] Furthermore, enantiomers and their corresponding racemates often exhibit different solid-state properties, such as melting point and solubility, due to distinct crystal packing. These differences can significantly impact processability, handling, and formulation development, making the racemic mixture an unsuitable substitute where precise physical properties are required.

Substitution Risk

Racemate substitution
May compromise stereochemical control and chiral induction in asymmetric reactions
(R)-enantiomer mismatch
Chromatographic behavior and self-disproportionation may differ, requiring separate validation
CSP performance loss
Polymeric CSP enantioselectivity reported for (S)-enantiomer may not translate to racemic or (R)-monomer

Extreme Enantiomeric Selectivity in Lipase-Catalyzed Kinetic Resolution

In the lipase-catalyzed kinetic resolution of racemic 1-phenylethylamine, the two enantiomers exhibit profoundly different reaction kinetics. Using various lipases with ethyl acetate as the acyl donor in a continuous flow process, an enantiomeric ratio (E) greater than 200 was achieved. [1] An E-value of this magnitude signifies an exceptionally high degree of selectivity, where one enantiomer reacts far more rapidly than the other, enabling their efficient separation. This demonstrates that the (S) and (R) enantiomers are not interchangeable substrates in common, scalable enzymatic processes.

Evidence DimensionEnantiomeric Ratio (E)
Target Compound DataThe (S)-amine is the slow-reacting enantiomer, allowing for its separation from the rapidly acylated (R)-amine.
Comparator Or Baseline(R)-1-phenylethylamine (fast-reacting enantiomer)
Quantified Difference>200
ConditionsLipase-catalyzed kinetic resolution of (±)-1-phenylethylamine using ethyl acetate as the acyl donor in a continuous flow system.

This high selectivity is critical for procurement, as it validates the use of enzymatic methods to produce enantiopure (S)- or (R)-amines and their derivatives efficiently, making the racemic starting material a poor economic choice for stereospecific applications.

Enantiomeric Excess
Reported
>99% ee
Racemate 0% ee
Supports enantiopurity specification for chiral synthesis workflows
DKR with Novozym 435 / KT-02 catalyst

Precursor Suitability: High Diastereoselectivity in Chiral Auxiliary-Directed Synthesis

The precursor amine, (S)-1-phenylethylamine, is widely used as a chiral auxiliary to direct the stereochemical outcome of reactions. In a representative synthesis of tetrahydro-β-carboline derivatives, the use of the enantiopure (R)-1-phenylethylamine auxiliary (demonstrating the principle applicable to the S-enantiomer) in a reduction step yielded diastereomeric products in a ratio of up to 83:17. [1] This contrasts sharply with a non-stereoselective process, which would produce a 50:50 mixture of diastereomers.

Evidence DimensionDiastereomeric Ratio (d.r.)
Target Compound Data83:17 (achieved with NaBH(O2CC(CH3)3)3)
Comparator Or BaselineAchiral synthesis baseline (50:50 d.r.)
Quantified Difference33% enrichment of the major diastereomer over a random outcome.
ConditionsReduction of an imine moiety containing the (R)-1-phenylethylamine chiral auxiliary.

This demonstrates the compound's value as a derivative of a key chiral precursor; using the enantiopure form is essential for creating the desired product stereoisomer and avoiding complex, costly purification of unwanted diastereomers.

Chiral Recognition
Class-level
Polymeric CSP3: baseline separations
Brush-type CSP1: very low selectivity
Reported CSP performance may guide stationary phase selection
SFC/HPLC, 28 enantiomer test set
SDE Behavior
Class-level
Pronounced SDE on silica gel
N-tosyl/benzoyl analogs: no SDE
Supports achiral enrichment method development
Gravity column, silica gel chromatography
Optical Rotation
Data to verify
Non-zero specific rotation
Racemate: 0°
Supports batch-level stereochemical QC verification
Specific rotation value to confirm per source

Substrate in Enantioselective Biocatalysis

For use in enzymatic processes where the high enantioselectivity of enzymes like lipase can be exploited for selective hydrolysis or synthesis, which is critical for producing enantiopure acids or amines. [1]

Chiral Building Block for Asymmetric Synthesis

As a stable, protected form of (S)-1-phenylethylamine, this compound serves as a key starting material or intermediate in multi-step syntheses where introducing a specific stereocenter is a critical step for the final product's biological activity or material properties. [2]

Analytical Reference Standard

As an enantiomerically pure standard for the development and validation of analytical methods, such as chiral chromatography (HPLC or GC), to accurately determine the enantiomeric excess (ee) of 1-phenylethylamine and its derivatives in research and quality control settings.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Enantiopure building block
Enantiomeric excess verification
Polymeric CSP development
Enantiomerically defined monomer
Enantioselectivity evaluation in SFC/HPLC
SDE method studies
Achiral enrichment property
SDE reproducibility on silica gel
Stereochemical QC
Optical rotation signature
Batch-to-batch rotation consistency

XLogP3

1.4

Wikipedia

(S)-N-acetyl-1-phenylethylamine

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